AS-2077715

Description

Properties

IUPAC Name |

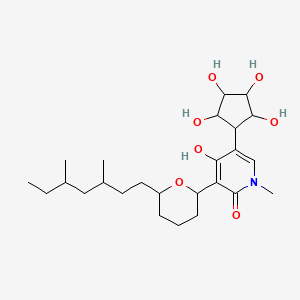

3-[6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO7/c1-5-13(2)11-14(3)9-10-15-7-6-8-17(33-15)19-20(27)16(12-26(4)25(19)32)18-21(28)23(30)24(31)22(18)29/h12-15,17-18,21-24,27-31H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXGABLZLXTHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to AS-2077715: A Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent, naturally derived antifungal compound isolated from the fungus Capnodium sp. 339855. It exhibits significant activity, particularly against dermatophytes such as Trichophyton species, by selectively inhibiting the fungal mitochondrial cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this promising antifungal candidate.

Core Compound Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₁NO₇ | [1] |

| Appearance | White powder | [1] |

| Producing Organism | Capnodium sp. 339855 | [1] |

| Chemical Class | Related to funiculosin | [1] |

| Mechanism of Action | Selective inhibitor of fungal mitochondrial cytochrome bc1 complex (Complex III) | [2] |

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 2.1: In Vitro Antifungal Activity

| Fungal Species | MIC (µg/mL) | Reference |

| Trichophyton mentagrophytes | 0.08 | [2] |

Table 2.2: In Vitro Enzyme Inhibition

| Target Enzyme | Source | IC₅₀ (ng/mL) | Reference |

| Mitochondrial Cytochrome bc1 Complex | Trichophyton mentagrophytes | 0.9 | [2] |

| Mitochondrial Cytochrome bc1 Complex | Mammalian | 6000 - 20,000 | [2] |

Table 2.3: In Vitro Cytotoxicity

| Cell Line | Cytotoxicity (>µg/mL) | Reference |

| Mammalian cells | 6 | [2] |

Table 2.4: In Vivo Efficacy (Guinea Pig Model of Tinea Pedis)

| Treatment Group | Dosing Regimen | Outcome | Reference |

| This compound | 10 mg/kg/day, oral, 10 days (starting day 7 post-infection) | Significant decrease in fungal CFUs | [3] |

| This compound | 20 mg/kg/day, oral, 10 days (starting day 7 post-infection) | Significant decrease in fungal CFUs | [3] |

| Terbinafine | 20 mg/kg/day, oral, 10 days (starting day 7 post-infection) | Significant decrease in fungal CFUs | [3] |

| This compound | 20 mg/kg/day, oral, 7 days (starting day 11 post-infection) | Significant reduction in fungal CFUs compared to terbinafine | [3] |

| Terbinafine | 20 mg/kg/day, oral, 7 days (starting day 11 post-infection) | - | [3] |

Signaling Pathway and Mechanism of Action

This compound exerts its antifungal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for antifungal susceptibility testing.

Protocol:

-

Fungal Isolate: Trichophyton mentagrophytes is used as the test organism.

-

Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0 is used.

-

Inoculum Preparation: The fungal culture is grown on potato dextrose agar (B569324). Conidia are harvested and the suspension is adjusted to a concentration of 1 x 10³ to 5 x 10³ CFU/mL.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined visually as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Mitochondrial Cytochrome bc1 Complex Inhibition Assay

Protocol:

-

Mitochondria Isolation: Mitochondria are isolated from Trichophyton mentagrophytes protoplasts by differential centrifugation.

-

Assay Buffer: A suitable buffer, such as potassium phosphate (B84403) buffer (pH 7.4) containing EDTA, is used.

-

Reaction Mixture: The reaction mixture contains isolated mitochondria, cytochrome c, and the substrate ubiquinol.

-

Assay Procedure: The reaction is initiated by the addition of ubiquinol. The reduction of cytochrome c is monitored spectrophotometrically at 550 nm.

-

Inhibition Measurement: The assay is performed in the presence of various concentrations of this compound. The concentration of this compound that inhibits the enzyme activity by 50% (IC₅₀) is calculated.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

Caption: Experimental workflow for the in vivo tinea pedis model.

Protocol:

-

Animal Model: Male Hartley guinea pigs are used.

-

Infection: The plantar surface of the hind paws is infected with a suspension of Trichophyton mentagrophytes arthroconidia.

-

Treatment: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.

-

Efficacy Evaluation: At the end of the treatment period, the animals are euthanized, and the skin from the infected paws is excised, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFUs).

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated and involves a complex enzymatic cascade.[4] A key feature is the formation of the all-cis cyclopentanetetraol moiety from a hydroxyphenyl-containing precursor through dearomatization, stereoselective ring contraction, and redox transformations.[4] This process is catalyzed by a five-enzyme cascade that includes a multifunctional flavin-dependent monooxygenase and a repurposed O-methyltransferase.[4]

Conclusion

This compound is a novel antifungal agent with a potent and selective mechanism of action against the fungal mitochondrial cytochrome bc1 complex. Its significant in vitro and in vivo activity against dermatophytes, coupled with its selectivity over the mammalian enzyme, makes it a promising candidate for further development as a therapeutic agent for the treatment of fungal infections. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound.

References

- 1. AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

In-Depth Technical Guide to AS-2077715: A Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent, naturally derived antifungal compound isolated from the fungus Capnodium sp. 339855. It exhibits significant activity, particularly against dermatophytes such as Trichophyton species, by selectively inhibiting the fungal mitochondrial cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this promising antifungal candidate.

Core Compound Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₁NO₇ | [1] |

| Appearance | White powder | [1] |

| Producing Organism | Capnodium sp. 339855 | [1] |

| Chemical Class | Related to funiculosin | [1] |

| Mechanism of Action | Selective inhibitor of fungal mitochondrial cytochrome bc1 complex (Complex III) | [2] |

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 2.1: In Vitro Antifungal Activity

| Fungal Species | MIC (µg/mL) | Reference |

| Trichophyton mentagrophytes | 0.08 | [2] |

Table 2.2: In Vitro Enzyme Inhibition

| Target Enzyme | Source | IC₅₀ (ng/mL) | Reference |

| Mitochondrial Cytochrome bc1 Complex | Trichophyton mentagrophytes | 0.9 | [2] |

| Mitochondrial Cytochrome bc1 Complex | Mammalian | 6000 - 20,000 | [2] |

Table 2.3: In Vitro Cytotoxicity

| Cell Line | Cytotoxicity (>µg/mL) | Reference |

| Mammalian cells | 6 | [2] |

Table 2.4: In Vivo Efficacy (Guinea Pig Model of Tinea Pedis)

| Treatment Group | Dosing Regimen | Outcome | Reference |

| This compound | 10 mg/kg/day, oral, 10 days (starting day 7 post-infection) | Significant decrease in fungal CFUs | [3] |

| This compound | 20 mg/kg/day, oral, 10 days (starting day 7 post-infection) | Significant decrease in fungal CFUs | [3] |

| Terbinafine | 20 mg/kg/day, oral, 10 days (starting day 7 post-infection) | Significant decrease in fungal CFUs | [3] |

| This compound | 20 mg/kg/day, oral, 7 days (starting day 11 post-infection) | Significant reduction in fungal CFUs compared to terbinafine | [3] |

| Terbinafine | 20 mg/kg/day, oral, 7 days (starting day 11 post-infection) | - | [3] |

Signaling Pathway and Mechanism of Action

This compound exerts its antifungal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for antifungal susceptibility testing.

Protocol:

-

Fungal Isolate: Trichophyton mentagrophytes is used as the test organism.

-

Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0 is used.

-

Inoculum Preparation: The fungal culture is grown on potato dextrose agar. Conidia are harvested and the suspension is adjusted to a concentration of 1 x 10³ to 5 x 10³ CFU/mL.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined visually as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Mitochondrial Cytochrome bc1 Complex Inhibition Assay

Protocol:

-

Mitochondria Isolation: Mitochondria are isolated from Trichophyton mentagrophytes protoplasts by differential centrifugation.

-

Assay Buffer: A suitable buffer, such as potassium phosphate buffer (pH 7.4) containing EDTA, is used.

-

Reaction Mixture: The reaction mixture contains isolated mitochondria, cytochrome c, and the substrate ubiquinol.

-

Assay Procedure: The reaction is initiated by the addition of ubiquinol. The reduction of cytochrome c is monitored spectrophotometrically at 550 nm.

-

Inhibition Measurement: The assay is performed in the presence of various concentrations of this compound. The concentration of this compound that inhibits the enzyme activity by 50% (IC₅₀) is calculated.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

Caption: Experimental workflow for the in vivo tinea pedis model.

Protocol:

-

Animal Model: Male Hartley guinea pigs are used.

-

Infection: The plantar surface of the hind paws is infected with a suspension of Trichophyton mentagrophytes arthroconidia.

-

Treatment: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.

-

Efficacy Evaluation: At the end of the treatment period, the animals are euthanized, and the skin from the infected paws is excised, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFUs).

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated and involves a complex enzymatic cascade.[4] A key feature is the formation of the all-cis cyclopentanetetraol moiety from a hydroxyphenyl-containing precursor through dearomatization, stereoselective ring contraction, and redox transformations.[4] This process is catalyzed by a five-enzyme cascade that includes a multifunctional flavin-dependent monooxygenase and a repurposed O-methyltransferase.[4]

Conclusion

This compound is a novel antifungal agent with a potent and selective mechanism of action against the fungal mitochondrial cytochrome bc1 complex. Its significant in vitro and in vivo activity against dermatophytes, coupled with its selectivity over the mammalian enzyme, makes it a promising candidate for further development as a therapeutic agent for the treatment of fungal infections. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound.

References

- 1. AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

AS-2077715: A Technical Guide to its Discovery, Biosynthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent and selective antifungal agent that has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of this compound. It details the biosynthetic pathway, presents key quantitative data, and outlines the experimental methodologies used in its characterization. This document is intended to serve as a comprehensive resource for researchers in mycology, drug discovery, and biochemistry.

Discovery and Origin

This compound was first isolated from the fermentation broth of a fungal strain, 339855, which was identified as a new species of Capnodium.[1] The compound was isolated as a white powder through a series of extraction and chromatographic techniques.[1] Structurally, this compound is related to funiculosin and is characterized by a molecular formula of C25H41NO7.[1] It is classified as a fungal metabolite.[2]

Mechanism of Action: Inhibition of Fungal Mitochondrial Complex III

This compound exerts its antifungal activity by selectively inhibiting the fungal mitochondrial cytochrome bc1 complex, also known as complex III.[2] This complex is a crucial component of the electron transport chain, and its inhibition disrupts ATP production, leading to fungal cell death.[2] The inhibitory action of this compound is significantly more potent against fungal complex III compared to its mammalian counterpart, highlighting its potential as a selective therapeutic agent.[2]

Quantitative Inhibitory Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various mitochondrial complex III enzymes and its effect on ATP production and fungal growth.

| Target | Organism/Cell Line | IC50 |

| Mitochondrial Complex III | Trichophyton mentagrophytes | 80 ng/mL |

| Murine EL-4 cells | 480 ng/mL | |

| Human Jurkat cells | 860 ng/mL | |

| ATP Production | Trichophyton mentagrophytes | 0.33 µg/mL |

| Fungicidal Activity | Trichophyton mentagrophytes | 1 and 10 µg/mL |

Data sourced from Cayman Chemical product information sheet.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final molecule.[3][4][5] This pathway involves dearomatization, stereoselective ring contraction, and a series of redox transformations to form the distinctive all-cis cyclopentanetetraol moiety.[3][4][5]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Capnodium sp. 339855 involves a multi-step process.[1]

Experimental Workflow Diagram

Caption: Isolation and purification workflow for this compound.

Protocol:

-

Fermentation: Cultivate Capnodium sp. 339855 in a suitable liquid medium to produce this compound.

-

Solvent Extraction: Extract the fermentation broth with an appropriate organic solvent (e.g., ethyl acetate) to partition this compound into the organic phase.

-

HP-20 Column Chromatography: Concentrate the organic extract and subject it to column chromatography using a Diaion® HP-20 resin. Elute with a stepwise gradient of methanol (B129727) in water.

-

ODS-B Column Chromatography: Pool the active fractions from the HP-20 column and further purify them using octadecyl-silica (ODS-B) column chromatography with a suitable solvent system.

-

Crystallization: Concentrate the purified fractions and induce crystallization to obtain pure this compound as a white powder.

Mitochondrial Complex III Inhibition Assay

This assay determines the inhibitory activity of this compound on the ubiquinol-cytochrome c reductase activity of mitochondrial complex III.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., Trichophyton mentagrophytes) and mammalian cells (e.g., murine EL-4 or human Jurkat cells) using differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing potassium phosphate, EDTA, and other necessary components at a physiological pH.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the isolated mitochondria, ubiquinone substrate (e.g., decylubiquinone), and cytochrome c.

-

Inhibitor Addition: Add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) to the reaction wells. Include a solvent control.

-

Reaction Initiation and Measurement: Initiate the reaction by adding a reducing agent (e.g., NADH or succinate). Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

IC50 Calculation: Calculate the rate of cytochrome c reduction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

This model is used to evaluate the therapeutic potential of this compound in a relevant animal model of dermatophytosis.

Protocol:

-

Animal Model: Use male Hartley guinea pigs.

-

Infection: Inoculate the plantar surface of the guinea pigs' feet with a suspension of Trichophyton mentagrophytes arthroconidia.

-

Treatment: After the establishment of infection (e.g., 7 or 11 days post-infection), administer this compound orally at specified doses (e.g., 10 and 20 mg/kg) daily for a defined period (e.g., 7 or 10 days). Include a vehicle control group and a positive control group (e.g., terbinafine).

-

Evaluation: At the end of the treatment period, euthanize the animals and excise the infected footpad skin.

-

Fungal Burden Determination: Homogenize the skin samples and plate serial dilutions on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal burden.

-

Statistical Analysis: Compare the fungal burden in the treated groups to the control groups using appropriate statistical tests to determine the efficacy of the treatment.

Conclusion

This compound is a promising antifungal agent with a novel mechanism of action and high selectivity for fungal mitochondrial complex III. Its discovery from a natural source and the elucidation of its biosynthetic pathway open avenues for further research, including the development of semi-synthetic derivatives with improved properties and the potential for biosynthetic engineering to enhance production. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this important molecule.

References

- 1. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.regionh.dk [research.regionh.dk]

- 3. repositorio.ufop.br [repositorio.ufop.br]

- 4. How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro methods for antifungal susceptibility testing of Trichophyton spp - PubMed [pubmed.ncbi.nlm.nih.gov]

AS-2077715: A Technical Guide to its Discovery, Biosynthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent and selective antifungal agent that has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of this compound. It details the biosynthetic pathway, presents key quantitative data, and outlines the experimental methodologies used in its characterization. This document is intended to serve as a comprehensive resource for researchers in mycology, drug discovery, and biochemistry.

Discovery and Origin

This compound was first isolated from the fermentation broth of a fungal strain, 339855, which was identified as a new species of Capnodium.[1] The compound was isolated as a white powder through a series of extraction and chromatographic techniques.[1] Structurally, this compound is related to funiculosin and is characterized by a molecular formula of C25H41NO7.[1] It is classified as a fungal metabolite.[2]

Mechanism of Action: Inhibition of Fungal Mitochondrial Complex III

This compound exerts its antifungal activity by selectively inhibiting the fungal mitochondrial cytochrome bc1 complex, also known as complex III.[2] This complex is a crucial component of the electron transport chain, and its inhibition disrupts ATP production, leading to fungal cell death.[2] The inhibitory action of this compound is significantly more potent against fungal complex III compared to its mammalian counterpart, highlighting its potential as a selective therapeutic agent.[2]

Quantitative Inhibitory Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various mitochondrial complex III enzymes and its effect on ATP production and fungal growth.

| Target | Organism/Cell Line | IC50 |

| Mitochondrial Complex III | Trichophyton mentagrophytes | 80 ng/mL |

| Murine EL-4 cells | 480 ng/mL | |

| Human Jurkat cells | 860 ng/mL | |

| ATP Production | Trichophyton mentagrophytes | 0.33 µg/mL |

| Fungicidal Activity | Trichophyton mentagrophytes | 1 and 10 µg/mL |

Data sourced from Cayman Chemical product information sheet.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final molecule.[3][4][5] This pathway involves dearomatization, stereoselective ring contraction, and a series of redox transformations to form the distinctive all-cis cyclopentanetetraol moiety.[3][4][5]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Capnodium sp. 339855 involves a multi-step process.[1]

Experimental Workflow Diagram

Caption: Isolation and purification workflow for this compound.

Protocol:

-

Fermentation: Cultivate Capnodium sp. 339855 in a suitable liquid medium to produce this compound.

-

Solvent Extraction: Extract the fermentation broth with an appropriate organic solvent (e.g., ethyl acetate) to partition this compound into the organic phase.

-

HP-20 Column Chromatography: Concentrate the organic extract and subject it to column chromatography using a Diaion® HP-20 resin. Elute with a stepwise gradient of methanol in water.

-

ODS-B Column Chromatography: Pool the active fractions from the HP-20 column and further purify them using octadecyl-silica (ODS-B) column chromatography with a suitable solvent system.

-

Crystallization: Concentrate the purified fractions and induce crystallization to obtain pure this compound as a white powder.

Mitochondrial Complex III Inhibition Assay

This assay determines the inhibitory activity of this compound on the ubiquinol-cytochrome c reductase activity of mitochondrial complex III.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., Trichophyton mentagrophytes) and mammalian cells (e.g., murine EL-4 or human Jurkat cells) using differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing potassium phosphate, EDTA, and other necessary components at a physiological pH.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the isolated mitochondria, ubiquinone substrate (e.g., decylubiquinone), and cytochrome c.

-

Inhibitor Addition: Add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) to the reaction wells. Include a solvent control.

-

Reaction Initiation and Measurement: Initiate the reaction by adding a reducing agent (e.g., NADH or succinate). Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

IC50 Calculation: Calculate the rate of cytochrome c reduction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

This model is used to evaluate the therapeutic potential of this compound in a relevant animal model of dermatophytosis.

Protocol:

-

Animal Model: Use male Hartley guinea pigs.

-

Infection: Inoculate the plantar surface of the guinea pigs' feet with a suspension of Trichophyton mentagrophytes arthroconidia.

-

Treatment: After the establishment of infection (e.g., 7 or 11 days post-infection), administer this compound orally at specified doses (e.g., 10 and 20 mg/kg) daily for a defined period (e.g., 7 or 10 days). Include a vehicle control group and a positive control group (e.g., terbinafine).

-

Evaluation: At the end of the treatment period, euthanize the animals and excise the infected footpad skin.

-

Fungal Burden Determination: Homogenize the skin samples and plate serial dilutions on a suitable agar medium (e.g., Sabouraud Dextrose Agar). Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal burden.

-

Statistical Analysis: Compare the fungal burden in the treated groups to the control groups using appropriate statistical tests to determine the efficacy of the treatment.

Conclusion

This compound is a promising antifungal agent with a novel mechanism of action and high selectivity for fungal mitochondrial complex III. Its discovery from a natural source and the elucidation of its biosynthetic pathway open avenues for further research, including the development of semi-synthetic derivatives with improved properties and the potential for biosynthetic engineering to enhance production. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this important molecule.

References

- 1. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.regionh.dk [research.regionh.dk]

- 3. repositorio.ufop.br [repositorio.ufop.br]

- 4. How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro methods for antifungal susceptibility testing of Trichophyton spp - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to AS-2077715: A Novel Antifungal Agent from Capnodium sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antifungal agent AS-2077715, produced by the fungus Capnodium sp. strain 339855. The document details its biological activity, mechanism of action, physicochemical properties, and the biosynthetic pathway responsible for its production. Detailed experimental protocols for its isolation and the reconstitution of its biosynthesis are also provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction

This compound is a novel natural product with potent antifungal activity, particularly against dermatophytes of the Trichophyton genus.[1][2] Isolated from the fermentation broth of Capnodium sp. 339855, this compound has been identified as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the fungal respiratory chain.[1][2] Its unique structure and mechanism of action make it a promising candidate for the development of new antifungal therapies.

Physicochemical Properties

This compound is a white powder with the molecular formula C25H41NO7.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C25H41NO7 | [1] |

| Appearance | White powder | [1] |

| Molecular Weight | 467.6 g/mol | [1] |

Biological Activity and Mechanism of Action

This compound demonstrates significant in vitro fungicidal activity against Trichophyton mentagrophytes.[2] While specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not publicly available, its potent activity has been noted.[2] The primary mechanism of action of this compound is the inhibition of the mitochondrial cytochrome bc1 complex (complex III).[1] This enzyme complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration, leading to fungal cell death.

Biosynthesis of this compound

The biosynthesis of this compound involves a complex enzymatic cascade. A proposed pathway, elucidated through heterologous expression studies, highlights a five-enzyme system responsible for the formation of the core structure.[3] The key enzymes and their roles are outlined below.

Core Biosynthetic Genes:

-

PKS-NRPS: A hybrid polyketide synthase-nonribosomal peptide synthetase responsible for assembling the initial polyketide chain.

-

FMO (CapL): A flavin-dependent monooxygenase that catalyzes a key oxidative dearomatization and ring contraction.

-

O-MT (CapK): A repurposed O-methyltransferase that controls the stereochemistry of the ring contraction.

-

SDR: Short-chain dehydrogenases/reductases involved in redox transformations.

-

DH (CapH): A dehydrogenase responsible for a final hydroxylation step.

The proposed biosynthetic pathway begins with the synthesis of a polyketide precursor by the PKS-NRPS enzyme. This is followed by a series of modifications, including an oxidative ring contraction catalyzed by the FMO (CapL) and stereochemically controlled by the O-MT (CapK). Subsequent redox transformations by SDRs and a final hydroxylation by a dehydrogenase (CapH) yield the final product, this compound.

References

- 1. Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of Fungal Secondary Metabolites by Co-Culture with Actinomycete Producing HDAC Inhibitor Trichostatins - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to AS-2077715: A Novel Antifungal Agent from Capnodium sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antifungal agent AS-2077715, produced by the fungus Capnodium sp. strain 339855. The document details its biological activity, mechanism of action, physicochemical properties, and the biosynthetic pathway responsible for its production. Detailed experimental protocols for its isolation and the reconstitution of its biosynthesis are also provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction

This compound is a novel natural product with potent antifungal activity, particularly against dermatophytes of the Trichophyton genus.[1][2] Isolated from the fermentation broth of Capnodium sp. 339855, this compound has been identified as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III), a critical component of the fungal respiratory chain.[1][2] Its unique structure and mechanism of action make it a promising candidate for the development of new antifungal therapies.

Physicochemical Properties

This compound is a white powder with the molecular formula C25H41NO7.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C25H41NO7 | [1] |

| Appearance | White powder | [1] |

| Molecular Weight | 467.6 g/mol | [1] |

Biological Activity and Mechanism of Action

This compound demonstrates significant in vitro fungicidal activity against Trichophyton mentagrophytes.[2] While specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not publicly available, its potent activity has been noted.[2] The primary mechanism of action of this compound is the inhibition of the mitochondrial cytochrome bc1 complex (complex III).[1] This enzyme complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration, leading to fungal cell death.

Biosynthesis of this compound

The biosynthesis of this compound involves a complex enzymatic cascade. A proposed pathway, elucidated through heterologous expression studies, highlights a five-enzyme system responsible for the formation of the core structure.[3] The key enzymes and their roles are outlined below.

Core Biosynthetic Genes:

-

PKS-NRPS: A hybrid polyketide synthase-nonribosomal peptide synthetase responsible for assembling the initial polyketide chain.

-

FMO (CapL): A flavin-dependent monooxygenase that catalyzes a key oxidative dearomatization and ring contraction.

-

O-MT (CapK): A repurposed O-methyltransferase that controls the stereochemistry of the ring contraction.

-

SDR: Short-chain dehydrogenases/reductases involved in redox transformations.

-

DH (CapH): A dehydrogenase responsible for a final hydroxylation step.

The proposed biosynthetic pathway begins with the synthesis of a polyketide precursor by the PKS-NRPS enzyme. This is followed by a series of modifications, including an oxidative ring contraction catalyzed by the FMO (CapL) and stereochemically controlled by the O-MT (CapK). Subsequent redox transformations by SDRs and a final hydroxylation by a dehydrogenase (CapH) yield the final product, this compound.

References

- 1. Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of Fungal Secondary Metabolites by Co-Culture with Actinomycete Producing HDAC Inhibitor Trichostatins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of the Antifungal Agent AS-2077715

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent antifungal agent with a unique chemical structure, notably its all-cis cyclopentanetetraol moiety. This document provides a comprehensive technical overview of the biosynthesis of this compound, leveraging key findings from the reconstitution and characterization of its complete biosynthetic pathway. The biosynthesis involves a remarkable five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final complex natural product. This guide details the biosynthetic gene cluster, the enzymatic steps involved, and the experimental protocols used to elucidate this pathway, presenting quantitative data in a clear, tabular format and visualizing complex processes with detailed diagrams.

Introduction

This compound is a novel antifungal metabolite originally isolated from the fermentation broth of Capnodium sp. 339855.[1][2][3] Its structure is related to funiculosin, another mitochondrial cytochrome bc1 complex inhibitor.[1][2][3] The unique all-cis cyclopentanetetraol moiety of this compound has been a subject of interest for its complex and stereospecific biosynthetic origin. Recent research has successfully reconstituted the complete biosynthetic pathway, providing a detailed enzymatic and genetic roadmap for its formation.[1][4][5][6] This guide serves as a technical resource for researchers engaged in natural product biosynthesis, antifungal drug development, and synthetic biology.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the 'cap' cluster. This cluster encodes a suite of enzymes responsible for the stepwise construction of the molecule.[4] A homologous gene cluster, 'fun', is responsible for the biosynthesis of the related compound funiculosin.[4]

Table 1: Key Genes and Their Functions in the this compound ('cap') Biosynthetic Gene Cluster [4]

| Gene | Encoded Enzyme/Protein | Proposed Function in this compound Biosynthesis |

| capA | PKS-NRPS | Polyketide synthase-nonribosomal peptide synthetase hybrid; responsible for the core scaffold assembly from phenylalanine and polyketide units. |

| capB | Enoyl-reductase (ER) | Involved in the reduction steps during polyketide chain assembly. |

| capC | Ring expansion cytochrome P450 (P450RE) | Catalyzes ring expansion in the formation of the pyridone and pyran rings. |

| capD | Short-chain dehydrogenase/reductase (SDR) | Involved in redox transformations of the core scaffold. |

| capE | N-methyltransferase (N-MT) | Catalyzes the N-methylation of the pyridone ring. |

| capF | Short-chain dehydrogenase/reductase (SDR) | Involved in redox transformations of the core scaffold. |

| capG | Short-chain dehydrogenase/reductase (SDR) | Involved in redox transformations of the core scaffold. |

| capH | Cytochrome P450 | Catalyzes the C2' hydroxylation in a late-stage biosynthetic step. |

| capI | Putative Dehydrogenase (DH) | Involved in the redox transformations leading to the all-cis cyclopentanetetraol moiety. |

| capJ | Putative Dehydrogenase (DH) | Involved in the redox transformations leading to the all-cis cyclopentanetetraol moiety. |

| capK | O-methyltransferase (O-MT) | A repurposed O-methyltransferase that controls the stereoselective conversion of the dearomatized intermediate. |

| capL | Flavin-dependent monooxygenase (FMO) | A multifunctional enzyme that catalyzes the oxidative dearomatization of the p-hydroxyphenyl ring. |

| capM | Transcription Factor (TF) | Likely involved in the regulation of the 'cap' gene cluster expression. |

| capN | Cytochrome bc1 complex subunit 8 | May confer self-resistance to the producing organism. |

| capO | Major Facilitator Superfamily (MFS) Transporter | Likely involved in the export of this compound out of the cell. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with a precursor molecule derived from phenylalanine, which undergoes a series of enzymatic transformations to yield the final product.[4] The key and most remarkable transformation is the conversion of the p-hydroxyphenyl ring into the all-cis cyclopentanetetraol moiety.[1][4][5][6] This is achieved through a five-enzyme cascade involving oxidative dearomatization, stereoselective ring contraction, and several redox steps.[1][4][5][6]

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymatic Steps and Mechanisms

Oxidative Dearomatization by CapL

The initiation of the p-hydroxyphenyl ring transformation is catalyzed by CapL, a multifunctional flavin-dependent monooxygenase (FMO).[4] CapL oxidizes the p-hydroxyphenyl group of the precursor (Intermediate 4) to form a reactive intermediate (Intermediate 8).[4] This dearomatization step is crucial for the subsequent ring contraction.

Stereoselective Ring Contraction Controlled by CapK

Intermediate 8 can non-enzymatically form a cyclopentenonediol structure.[4] However, the enzyme CapK, a repurposed O-methyltransferase, plays a critical role in controlling the stereoselective conversion of Intermediate 8 to Intermediate 9, ensuring the formation of the correct cis-diol product that is on the pathway to this compound.[4]

Redox Transformations by Dehydrogenases

Following the ring contraction, a series of redox transformations are carried out by the putative dehydrogenases CapI and CapJ to further modify the cyclopentene (B43876) ring, leading to the formation of Intermediate 12.[4]

Final Hydroxylation by CapH

The final step in the biosynthesis is the hydroxylation at the C2' position, catalyzed by the cytochrome P450 enzyme, CapH.[4] This reaction converts Intermediate 12 into the final bioactive compound, this compound.[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involved a combination of heterologous expression and in vitro enzymatic assays.

Heterologous Expression in Aspergillus nidulans and Saccharomyces cerevisiae

The 'cap' gene cluster was heterologously expressed in hosts such as Aspergillus nidulans and Saccharomyces cerevisiae to reconstitute the biosynthetic pathway and produce key intermediates and the final product.[4]

Figure 2: General workflow for heterologous expression.

Protocol for Heterologous Expression in S. cerevisiae RC01:

-

Gene Synthesis and Cloning: The genes from the 'cap' cluster were codon-optimized for S. cerevisiae and synthesized. They were then cloned into appropriate expression vectors.

-

Yeast Transformation: The expression plasmids were transformed into S. cerevisiae RC01 using standard protocols.

-

Culture and Induction: Transformed yeast strains were cultured in selective media. Gene expression was induced at a specific optical density.

-

Metabolite Extraction: The yeast culture was extracted with an organic solvent (e.g., ethyl acetate).

-

LC-MS Analysis: The organic extract was concentrated and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its biosynthetic intermediates.[4]

In Vitro Enzymatic Assays

To confirm the function of individual enzymes, in vitro assays were performed using purified enzymes and their respective substrates.

Protocol for CapH Assay:

-

Microsome Preparation: The capH gene was expressed in S. cerevisiae. Microsomes containing the CapH enzyme were isolated from the yeast cells.

-

Reaction Mixture: The reaction mixture contained the isolated microsomes, the substrate (Intermediate 12), a buffer system, and a cofactor (e.g., NADPH).

-

Incubation: The reaction was incubated at an optimal temperature for a defined period.

-

Quenching and Extraction: The reaction was stopped, and the products were extracted.

-

Product Analysis: The formation of this compound was monitored by LC-MS.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the characterization of the this compound biosynthetic pathway.

Table 2: Summary of In Vitro Enzyme Assay Results [4]

| Enzyme | Substrate | Product | Key Observation |

| CapL | Intermediate 4 | Intermediate 8 | CapL alone can oxidize the p-hydroxyphenyl group to form Intermediate 8. |

| CapK | Intermediate 8 | Intermediate 9 | CapK significantly accelerates the consumption of Intermediate 8 and directs the stereoselective conversion to Intermediate 9. |

| CapH | Intermediate 12 | This compound (1) | Yeast microsomes expressing CapH successfully converted Intermediate 12 to the final product, this compound. |

Conclusion

The elucidation of the this compound biosynthetic pathway has unveiled a fascinating enzymatic strategy for the formation of a complex natural product. The five-enzyme cascade responsible for the construction of the all-cis cyclopentanetetraol moiety from an aromatic precursor highlights nature's ingenuity in chemical synthesis.[4] This detailed understanding of the 'cap' gene cluster and the functions of its encoded enzymes provides a valuable foundation for future research. These findings can be applied to the bioengineering of novel antifungal agents, the development of improved production processes for this compound, and the expansion of the biocatalytic toolbox for synthetic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All- cis Cyclopentanetetraol Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of the Antifungal Agent AS-2077715

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a potent antifungal agent with a unique chemical structure, notably its all-cis cyclopentanetetraol moiety. This document provides a comprehensive technical overview of the biosynthesis of this compound, leveraging key findings from the reconstitution and characterization of its complete biosynthetic pathway. The biosynthesis involves a remarkable five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final complex natural product. This guide details the biosynthetic gene cluster, the enzymatic steps involved, and the experimental protocols used to elucidate this pathway, presenting quantitative data in a clear, tabular format and visualizing complex processes with detailed diagrams.

Introduction

This compound is a novel antifungal metabolite originally isolated from the fermentation broth of Capnodium sp. 339855.[1][2][3] Its structure is related to funiculosin, another mitochondrial cytochrome bc1 complex inhibitor.[1][2][3] The unique all-cis cyclopentanetetraol moiety of this compound has been a subject of interest for its complex and stereospecific biosynthetic origin. Recent research has successfully reconstituted the complete biosynthetic pathway, providing a detailed enzymatic and genetic roadmap for its formation.[1][4][5][6] This guide serves as a technical resource for researchers engaged in natural product biosynthesis, antifungal drug development, and synthetic biology.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the 'cap' cluster. This cluster encodes a suite of enzymes responsible for the stepwise construction of the molecule.[4] A homologous gene cluster, 'fun', is responsible for the biosynthesis of the related compound funiculosin.[4]

Table 1: Key Genes and Their Functions in the this compound ('cap') Biosynthetic Gene Cluster [4]

| Gene | Encoded Enzyme/Protein | Proposed Function in this compound Biosynthesis |

| capA | PKS-NRPS | Polyketide synthase-nonribosomal peptide synthetase hybrid; responsible for the core scaffold assembly from phenylalanine and polyketide units. |

| capB | Enoyl-reductase (ER) | Involved in the reduction steps during polyketide chain assembly. |

| capC | Ring expansion cytochrome P450 (P450RE) | Catalyzes ring expansion in the formation of the pyridone and pyran rings. |

| capD | Short-chain dehydrogenase/reductase (SDR) | Involved in redox transformations of the core scaffold. |

| capE | N-methyltransferase (N-MT) | Catalyzes the N-methylation of the pyridone ring. |

| capF | Short-chain dehydrogenase/reductase (SDR) | Involved in redox transformations of the core scaffold. |

| capG | Short-chain dehydrogenase/reductase (SDR) | Involved in redox transformations of the core scaffold. |

| capH | Cytochrome P450 | Catalyzes the C2' hydroxylation in a late-stage biosynthetic step. |

| capI | Putative Dehydrogenase (DH) | Involved in the redox transformations leading to the all-cis cyclopentanetetraol moiety. |

| capJ | Putative Dehydrogenase (DH) | Involved in the redox transformations leading to the all-cis cyclopentanetetraol moiety. |

| capK | O-methyltransferase (O-MT) | A repurposed O-methyltransferase that controls the stereoselective conversion of the dearomatized intermediate. |

| capL | Flavin-dependent monooxygenase (FMO) | A multifunctional enzyme that catalyzes the oxidative dearomatization of the p-hydroxyphenyl ring. |

| capM | Transcription Factor (TF) | Likely involved in the regulation of the 'cap' gene cluster expression. |

| capN | Cytochrome bc1 complex subunit 8 | May confer self-resistance to the producing organism. |

| capO | Major Facilitator Superfamily (MFS) Transporter | Likely involved in the export of this compound out of the cell. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with a precursor molecule derived from phenylalanine, which undergoes a series of enzymatic transformations to yield the final product.[4] The key and most remarkable transformation is the conversion of the p-hydroxyphenyl ring into the all-cis cyclopentanetetraol moiety.[1][4][5][6] This is achieved through a five-enzyme cascade involving oxidative dearomatization, stereoselective ring contraction, and several redox steps.[1][4][5][6]

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymatic Steps and Mechanisms

Oxidative Dearomatization by CapL

The initiation of the p-hydroxyphenyl ring transformation is catalyzed by CapL, a multifunctional flavin-dependent monooxygenase (FMO).[4] CapL oxidizes the p-hydroxyphenyl group of the precursor (Intermediate 4) to form a reactive intermediate (Intermediate 8).[4] This dearomatization step is crucial for the subsequent ring contraction.

Stereoselective Ring Contraction Controlled by CapK

Intermediate 8 can non-enzymatically form a cyclopentenonediol structure.[4] However, the enzyme CapK, a repurposed O-methyltransferase, plays a critical role in controlling the stereoselective conversion of Intermediate 8 to Intermediate 9, ensuring the formation of the correct cis-diol product that is on the pathway to this compound.[4]

Redox Transformations by Dehydrogenases

Following the ring contraction, a series of redox transformations are carried out by the putative dehydrogenases CapI and CapJ to further modify the cyclopentene ring, leading to the formation of Intermediate 12.[4]

Final Hydroxylation by CapH

The final step in the biosynthesis is the hydroxylation at the C2' position, catalyzed by the cytochrome P450 enzyme, CapH.[4] This reaction converts Intermediate 12 into the final bioactive compound, this compound.[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involved a combination of heterologous expression and in vitro enzymatic assays.

Heterologous Expression in Aspergillus nidulans and Saccharomyces cerevisiae

The 'cap' gene cluster was heterologously expressed in hosts such as Aspergillus nidulans and Saccharomyces cerevisiae to reconstitute the biosynthetic pathway and produce key intermediates and the final product.[4]

Figure 2: General workflow for heterologous expression.

Protocol for Heterologous Expression in S. cerevisiae RC01:

-

Gene Synthesis and Cloning: The genes from the 'cap' cluster were codon-optimized for S. cerevisiae and synthesized. They were then cloned into appropriate expression vectors.

-

Yeast Transformation: The expression plasmids were transformed into S. cerevisiae RC01 using standard protocols.

-

Culture and Induction: Transformed yeast strains were cultured in selective media. Gene expression was induced at a specific optical density.

-

Metabolite Extraction: The yeast culture was extracted with an organic solvent (e.g., ethyl acetate).

-

LC-MS Analysis: The organic extract was concentrated and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its biosynthetic intermediates.[4]

In Vitro Enzymatic Assays

To confirm the function of individual enzymes, in vitro assays were performed using purified enzymes and their respective substrates.

Protocol for CapH Assay:

-

Microsome Preparation: The capH gene was expressed in S. cerevisiae. Microsomes containing the CapH enzyme were isolated from the yeast cells.

-

Reaction Mixture: The reaction mixture contained the isolated microsomes, the substrate (Intermediate 12), a buffer system, and a cofactor (e.g., NADPH).

-

Incubation: The reaction was incubated at an optimal temperature for a defined period.

-

Quenching and Extraction: The reaction was stopped, and the products were extracted.

-

Product Analysis: The formation of this compound was monitored by LC-MS.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the characterization of the this compound biosynthetic pathway.

Table 2: Summary of In Vitro Enzyme Assay Results [4]

| Enzyme | Substrate | Product | Key Observation |

| CapL | Intermediate 4 | Intermediate 8 | CapL alone can oxidize the p-hydroxyphenyl group to form Intermediate 8. |

| CapK | Intermediate 8 | Intermediate 9 | CapK significantly accelerates the consumption of Intermediate 8 and directs the stereoselective conversion to Intermediate 9. |

| CapH | Intermediate 12 | This compound (1) | Yeast microsomes expressing CapH successfully converted Intermediate 12 to the final product, this compound. |

Conclusion

The elucidation of the this compound biosynthetic pathway has unveiled a fascinating enzymatic strategy for the formation of a complex natural product. The five-enzyme cascade responsible for the construction of the all-cis cyclopentanetetraol moiety from an aromatic precursor highlights nature's ingenuity in chemical synthesis.[4] This detailed understanding of the 'cap' gene cluster and the functions of its encoded enzymes provides a valuable foundation for future research. These findings can be applied to the bioengineering of novel antifungal agents, the development of improved production processes for this compound, and the expansion of the biocatalytic toolbox for synthetic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All- cis Cyclopentanetetraol Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

AS-2077715: A Deep Dive into its Therapeutic Potential as a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a fungal metabolite that has demonstrated significant potential as a novel antifungal agent.[1] Isolated from the fermentation broth of Capnodium sp. 339855, this compound exhibits potent and selective inhibitory activity against the fungal mitochondrial cytochrome bc1 complex (complex III).[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this promising therapeutic candidate.

Core Mechanism of Action: Selective Inhibition of Fungal Mitochondrial Complex III

This compound exerts its antifungal effect by targeting a crucial component of the fungal electron transport chain. It is a potent inhibitor of the ubiquinol-cytochrome c reductase activity of the mitochondrial cytochrome bc1 complex (complex III).[2] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP.

A key therapeutic advantage of this compound is its selectivity for the fungal complex III over its mammalian counterpart. This selectivity minimizes the potential for off-target effects and associated toxicity in host organisms.

Signaling Pathway: Disruption of Mitochondrial Respiration

The following diagram illustrates the inhibitory effect of this compound on the fungal mitochondrial electron transport chain.

Caption: Inhibition of Fungal Mitochondrial Complex III by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Organism/Cell Line | IC50 | Reference |

| Mitochondrial Complex III | Trichophyton mentagrophytes | 0.9 ng/mL | [2] |

| Mitochondrial Complex III | Mammalian | 6000-20,000 ng/mL | [2] |

| ATP Production | T. mentagrophytes | 0.33 µg/mL |

Table 2: In Vitro Antifungal Activity

| Organism | MIC | Reference |

| Trichophyton mentagrophytes | 0.08 µg/mL | [2] |

Table 3: In Vivo Efficacy in Guinea Pig Model of Tinea Pedis

| Treatment Group | Dosage | Duration | Outcome | Reference |

| This compound | 10 mg/kg (oral) | 10 days | Significant decrease in fungal CFUs | [3] |

| This compound | 20 mg/kg (oral) | 10 days | Significant decrease in fungal CFUs | [3] |

| Terbinafine (B446) | 20 mg/kg (oral) | 10 days | Significant decrease in fungal CFUs | [3] |

| This compound | 20 mg/kg (oral) | 7 days | Significant reduction in fungal CFUs compared to Terbinafine | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Fungal Mitochondrial Complex III Inhibition Assay

This protocol is based on standard methods for assessing mitochondrial complex III activity.

Objective: To determine the inhibitory concentration (IC50) of this compound against fungal mitochondrial complex III.

Materials:

-

Isolated fungal mitochondria from T. mentagrophytes.

-

This compound stock solution (in DMSO).

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing EDTA).

-

Ubiquinol (B23937) (Coenzyme Q2H2) as substrate.

-

Cytochrome c (from equine heart) as the electron acceptor.

-

Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from cultured T. mentagrophytes using standard differential centrifugation techniques.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, a standardized amount of isolated mitochondria, and varying concentrations of this compound. Include a vehicle control (DMSO without the inhibitor).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding ubiquinol and cytochrome c to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 550 nm over time at a constant temperature. The increase in absorbance corresponds to the reduction of cytochrome c.

-

Data Analysis: Calculate the initial rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

ATP Production Inhibition Assay

This protocol outlines a general method for measuring ATP production in fungal cells.

Objective: To determine the IC50 of this compound for the inhibition of ATP synthesis in T. mentagrophytes.

Materials:

-

T. mentagrophytes cell culture.

-

This compound stock solution (in DMSO).

-

Culture medium.

-

ATP bioluminescence assay kit (e.g., containing luciferase and D-luciferin).

-

Luminometer.

Procedure:

-

Cell Culture and Treatment: Grow T. mentagrophytes to the mid-logarithmic phase. Incubate the fungal cells with various concentrations of this compound for a defined period.

-

Cell Lysis: After incubation, harvest the cells and lyse them using a suitable method (e.g., sonication, chemical lysis) to release intracellular ATP.

-

ATP Measurement: Add the cell lysate to the ATP bioluminescence assay reagent. The luciferase enzyme will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

-

Luminescence Reading: Measure the light output using a luminometer. The intensity of the light is directly proportional to the ATP concentration.

-

Data Analysis: Construct a standard curve using known concentrations of ATP. Calculate the ATP concentration in each sample and determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value as described above.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

This protocol is based on the study by Ohsumi et al. (2014).[3]

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a guinea pig model of dermatophytosis.

Animals:

-

Male Hartley guinea pigs.

Infection Procedure:

-

Inoculate the plantar surface of the guinea pig footpads with a suspension of T. mentagrophytes arthrospores.

-

Allow the infection to establish for a period of 7 to 11 days.

Treatment Regimen:

-

Group 1 (Early Treatment): Beginning on day 7 post-infection, administer this compound orally at doses of 10 and 20 mg/kg once daily for 10 days.

-

Group 2 (Late Treatment): Beginning on day 11 post-infection, administer this compound orally at a dose of 20 mg/kg once daily for 7 days.

-

Control Groups: Include a vehicle control group and a positive control group treated with a known antifungal agent (e.g., 20 mg/kg terbinafine).

Efficacy Assessment:

-

At the end of the treatment period, euthanize the animals.

-

Excise the footpad skin and homogenize the tissue.

-

Perform serial dilutions of the tissue homogenate and plate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates and count the number of colony-forming units (CFUs).

-

Data Analysis: Compare the mean CFU counts between the treated and control groups to determine the therapeutic efficacy.

Biosynthesis of this compound

Recent studies have elucidated the complete biosynthetic pathway of this compound.[4][5][6] This complex process involves a five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final molecule, featuring an unusual all-cis cyclopentanetetraol moiety.

Biosynthetic Pathway of this compound

The following diagram outlines the key enzymatic steps in the biosynthesis of this compound.

Caption: Key Enzymatic Steps in the Biosynthesis of this compound.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents with a distinct mechanism of action and a favorable selectivity profile. Preclinical data demonstrate its potent in vitro and in vivo activity against dermatophytes. The elucidation of its biosynthetic pathway opens avenues for synthetic and semi-synthetic derivatization to further optimize its pharmacological properties. Future research should focus on expanding the spectrum of activity to other fungal pathogens, detailed pharmacokinetic and toxicological profiling, and ultimately, evaluation in clinical settings to ascertain its therapeutic potential in human fungal infections.

References

- 1. AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic efficacy of AS2077715 against experimental tinea pedis in guinea pigs in comparison with terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

AS-2077715: A Deep Dive into its Therapeutic Potential as a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-2077715 is a fungal metabolite that has demonstrated significant potential as a novel antifungal agent.[1] Isolated from the fermentation broth of Capnodium sp. 339855, this compound exhibits potent and selective inhibitory activity against the fungal mitochondrial cytochrome bc1 complex (complex III).[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this promising therapeutic candidate.

Core Mechanism of Action: Selective Inhibition of Fungal Mitochondrial Complex III

This compound exerts its antifungal effect by targeting a crucial component of the fungal electron transport chain. It is a potent inhibitor of the ubiquinol-cytochrome c reductase activity of the mitochondrial cytochrome bc1 complex (complex III).[2] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP.

A key therapeutic advantage of this compound is its selectivity for the fungal complex III over its mammalian counterpart. This selectivity minimizes the potential for off-target effects and associated toxicity in host organisms.

Signaling Pathway: Disruption of Mitochondrial Respiration

The following diagram illustrates the inhibitory effect of this compound on the fungal mitochondrial electron transport chain.

Caption: Inhibition of Fungal Mitochondrial Complex III by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Organism/Cell Line | IC50 | Reference |

| Mitochondrial Complex III | Trichophyton mentagrophytes | 0.9 ng/mL | [2] |

| Mitochondrial Complex III | Mammalian | 6000-20,000 ng/mL | [2] |

| ATP Production | T. mentagrophytes | 0.33 µg/mL |

Table 2: In Vitro Antifungal Activity

| Organism | MIC | Reference |

| Trichophyton mentagrophytes | 0.08 µg/mL | [2] |

Table 3: In Vivo Efficacy in Guinea Pig Model of Tinea Pedis

| Treatment Group | Dosage | Duration | Outcome | Reference |

| This compound | 10 mg/kg (oral) | 10 days | Significant decrease in fungal CFUs | [3] |

| This compound | 20 mg/kg (oral) | 10 days | Significant decrease in fungal CFUs | [3] |

| Terbinafine | 20 mg/kg (oral) | 10 days | Significant decrease in fungal CFUs | [3] |

| This compound | 20 mg/kg (oral) | 7 days | Significant reduction in fungal CFUs compared to Terbinafine | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Fungal Mitochondrial Complex III Inhibition Assay

This protocol is based on standard methods for assessing mitochondrial complex III activity.

Objective: To determine the inhibitory concentration (IC50) of this compound against fungal mitochondrial complex III.

Materials:

-

Isolated fungal mitochondria from T. mentagrophytes.

-

This compound stock solution (in DMSO).

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA).

-

Ubiquinol (Coenzyme Q2H2) as substrate.

-

Cytochrome c (from equine heart) as the electron acceptor.

-

Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from cultured T. mentagrophytes using standard differential centrifugation techniques.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, a standardized amount of isolated mitochondria, and varying concentrations of this compound. Include a vehicle control (DMSO without the inhibitor).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding ubiquinol and cytochrome c to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 550 nm over time at a constant temperature. The increase in absorbance corresponds to the reduction of cytochrome c.

-

Data Analysis: Calculate the initial rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

ATP Production Inhibition Assay

This protocol outlines a general method for measuring ATP production in fungal cells.

Objective: To determine the IC50 of this compound for the inhibition of ATP synthesis in T. mentagrophytes.

Materials:

-

T. mentagrophytes cell culture.

-

This compound stock solution (in DMSO).

-

Culture medium.

-

ATP bioluminescence assay kit (e.g., containing luciferase and D-luciferin).

-

Luminometer.

Procedure:

-

Cell Culture and Treatment: Grow T. mentagrophytes to the mid-logarithmic phase. Incubate the fungal cells with various concentrations of this compound for a defined period.

-

Cell Lysis: After incubation, harvest the cells and lyse them using a suitable method (e.g., sonication, chemical lysis) to release intracellular ATP.

-

ATP Measurement: Add the cell lysate to the ATP bioluminescence assay reagent. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Reading: Measure the light output using a luminometer. The intensity of the light is directly proportional to the ATP concentration.

-

Data Analysis: Construct a standard curve using known concentrations of ATP. Calculate the ATP concentration in each sample and determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value as described above.

In Vivo Efficacy in a Guinea Pig Model of Tinea Pedis

This protocol is based on the study by Ohsumi et al. (2014).[3]

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a guinea pig model of dermatophytosis.

Animals:

-

Male Hartley guinea pigs.

Infection Procedure:

-

Inoculate the plantar surface of the guinea pig footpads with a suspension of T. mentagrophytes arthrospores.

-

Allow the infection to establish for a period of 7 to 11 days.

Treatment Regimen:

-

Group 1 (Early Treatment): Beginning on day 7 post-infection, administer this compound orally at doses of 10 and 20 mg/kg once daily for 10 days.

-

Group 2 (Late Treatment): Beginning on day 11 post-infection, administer this compound orally at a dose of 20 mg/kg once daily for 7 days.

-

Control Groups: Include a vehicle control group and a positive control group treated with a known antifungal agent (e.g., 20 mg/kg terbinafine).

Efficacy Assessment:

-

At the end of the treatment period, euthanize the animals.

-

Excise the footpad skin and homogenize the tissue.

-

Perform serial dilutions of the tissue homogenate and plate on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates and count the number of colony-forming units (CFUs).

-

Data Analysis: Compare the mean CFU counts between the treated and control groups to determine the therapeutic efficacy.

Biosynthesis of this compound

Recent studies have elucidated the complete biosynthetic pathway of this compound.[4][5][6] This complex process involves a five-enzyme cascade that transforms a hydroxyphenyl-containing precursor into the final molecule, featuring an unusual all-cis cyclopentanetetraol moiety.

Biosynthetic Pathway of this compound

The following diagram outlines the key enzymatic steps in the biosynthesis of this compound.